(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.: 2137066-68-1
Cat. No.: VC5013945
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137066-68-1 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.68 |
| IUPAC Name | (1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 |
| Standard InChI Key | ANJOVTXONVWABE-SBSPUUFOSA-N |
| SMILES | C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |
Introduction
Synthesis
The synthesis of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:
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Nitration: Introducing the nitro group onto the naphthalene ring system.
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Reduction and Cyclization: Reducing intermediates to form the tetrahydronaphthalene framework.
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Resolution: Employing chiral resolution techniques to isolate the (R)-enantiomer.
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Salt Formation: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.
Pharmaceutical Relevance
Compounds with similar structures are often studied for their potential as:
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Neurotransmitter analogs: Due to their amine functionality.
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Antimicrobial agents: The nitro group can exhibit activity against certain pathogens.
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Precursor molecules: For synthesizing more complex pharmacologically active compounds.
Research and Development
The stereochemistry of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride makes it a candidate for exploring enantioselective biological interactions.
Analytical Characterization
To confirm the identity and purity of this compound, several analytical techniques would be employed:
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NMR Spectroscopy:
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Proton () and Carbon () NMR to determine the structure and confirm stereochemistry.
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Mass Spectrometry (MS):
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To verify molecular weight and identify impurities.
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Infrared Spectroscopy (IR):
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To detect functional groups such as -NO₂ and -NH₂.
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Chiral Chromatography:
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To ensure enantiomeric purity.
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Potential Biological Activity
While specific data for this compound is unavailable, structural analogs suggest possible activities:
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The nitro group may contribute to antimicrobial or antitumor properties through oxidative stress mechanisms.
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The amine functionality could interact with biological receptors or enzymes.
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